![molecular formula C28H25F2NO5 B13860038 (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)

(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ezetimibe Diacetate is a derivative of Ezetimibe, a medication primarily used to reduce high blood cholesterol levels. Ezetimibe works by inhibiting the absorption of cholesterol in the small intestine, making it a valuable tool in the management of hyperlipidemia and related cardiovascular conditions .

Métodos De Preparación

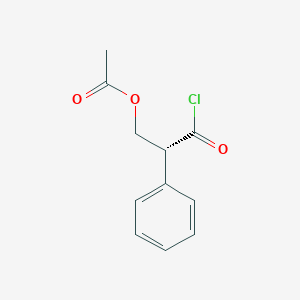

Synthetic Routes and Reaction Conditions

Ezetimibe Diacetate can be synthesized through various methods, including the spray-drying technique. This method involves dissolving Ezetimibe in ethanol along with hydrophilic carriers like PVP-K30 and poloxamer 188. The solution is then spray-dried to form solid dispersions with improved solubility and dissolution characteristics .

Industrial Production Methods

Industrial production of Ezetimibe Diacetate often involves optimizing the spray-drying process to enhance the bioavailability of the compound. Parameters such as inlet temperature, pump feed rate, and solid content are controlled to achieve the desired product characteristics .

Análisis De Reacciones Químicas

Types of Reactions

Ezetimibe Diacetate undergoes various chemical reactions, including:

Oxidation: Minimal phase I oxidation occurs to form SCH 57871.

Glucuronidation: The main metabolic pathway involves glucuronidation by enzymes such as UGT1A1, UGT1A3, and UGT2B15.

Common Reagents and Conditions

Oxidation: Typically involves the use of oxidizing agents under controlled conditions.

Glucuronidation: Enzymatic reactions facilitated by uridine 5′-diphosphate (UDP)-glucuronic acid.

Major Products Formed

SCH 57871: Formed through minimal oxidation.

Ezetimibe Glucuronide: The primary metabolite formed through glucuronidation.

Aplicaciones Científicas De Investigación

Ezetimibe Diacetate has a wide range of scientific research applications:

Chemistry: Used in studies to improve the solubility and bioavailability of poorly soluble drugs.

Biology: Investigated for its role in cholesterol metabolism and absorption.

Medicine: Primarily used to manage hyperlipidemia and reduce cardiovascular risks.

Industry: Utilized in the formulation of pharmaceutical products with enhanced dissolution profiles.

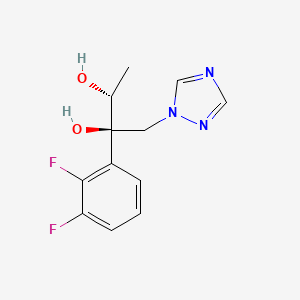

Mecanismo De Acción

Ezetimibe Diacetate exerts its effects by selectively inhibiting the absorption of cholesterol and phytosterol in the small intestine. The primary target is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein. By binding to NPC1L1, Ezetimibe Diacetate prevents the uptake of cholesterol into enterocytes, thereby reducing the delivery of intestinal cholesterol to the liver .

Comparación Con Compuestos Similares

Similar Compounds

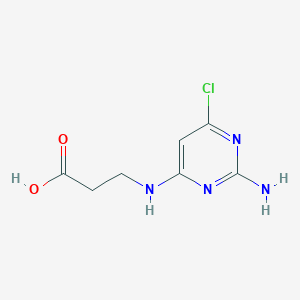

Atorvastatin: A statin used to lower cholesterol levels by inhibiting HMG-CoA reductase.

Simvastatin: Another statin with a similar mechanism of action to Atorvastatin.

Uniqueness

Unlike statins, Ezetimibe Diacetate does not affect the synthesis of cholesterol in the liver but rather inhibits its absorption in the intestine. This unique mechanism makes it a valuable adjunct therapy for patients who do not achieve target cholesterol levels with statins alone or who experience statin intolerance .

Ezetimibe Diacetate stands out due to its distinct mechanism of action and its ability to be combined with other lipid-lowering agents to achieve optimal cholesterol management.

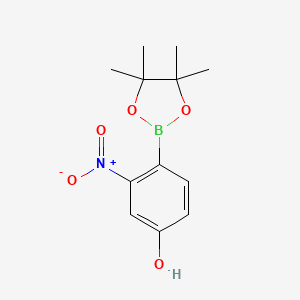

Propiedades

Fórmula molecular |

C28H25F2NO5 |

|---|---|

Peso molecular |

493.5 g/mol |

Nombre IUPAC |

[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate |

InChI |

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26+,27-/m1/s1 |

Clave InChI |

DCEGDCNFJOXKQY-KWXIBIRDSA-N |

SMILES isomérico |

CC(=O)OC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)OC(=O)C |

SMILES canónico |

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13859967.png)

![3-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13860012.png)

![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)